molecular formula C48H72Cl8O32 B13855311 6A,6B,6C,6D,6E,6F,6G,6H-Octachloro-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-gamma-cyclodextrin

6A,6B,6C,6D,6E,6F,6G,6H-Octachloro-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-gamma-cyclodextrin

Cat. No.: B13855311
M. Wt: 1444.7 g/mol
InChI Key: MTXQTQXMTUTSMG-HSEONFRVSA-N
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Description

6-Chloro-6-deoxy-gamma-cyclodextrin is a derivative of gamma-cyclodextrin, which is a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. The compound is characterized by the substitution of a chlorine atom at the sixth position of each glucose unit, replacing the hydroxyl group. This modification imparts unique chemical and physical properties to the compound, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-6-deoxy-gamma-cyclodextrin typically involves the reaction of gamma-cyclodextrin with chlorinating agents. One common method is the use of phosphorus pentachloride (PCl5) in dimethylformamide (DMF) as a solvent. The reaction is carried out at low temperatures (0-5°C) to control the reactivity and ensure selective chlorination at the sixth position .

Another method involves the use of triphosgene or oxalyl chloride in the presence of DMF. This reaction also targets the sixth position of the glucose units, resulting in the formation of 6-chloro-6-deoxy-gamma-cyclodextrin .

Industrial Production Methods

Industrial production of 6-chloro-6-deoxy-gamma-cyclodextrin follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6-deoxy-gamma-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-6-deoxy-gamma-cyclodextrin has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 6-chloro-6-deoxy-gamma-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, altering their physical and chemical properties. This encapsulation can enhance the solubility, stability, and bioavailability of guest molecules .

The molecular targets and pathways involved depend on the specific guest molecule being encapsulated. For example, in pharmaceutical applications, the encapsulation of a drug molecule can protect it from enzymatic degradation and improve its absorption in the body .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-6-deoxy-gamma-cyclodextrin: Similar to 6-chloro-6-deoxy-gamma-cyclodextrin but with bromine atoms instead of chlorine.

    6-Iodo-6-deoxy-gamma-cyclodextrin: Contains iodine atoms instead of chlorine.

    6-Azido-6-deoxy-gamma-cyclodextrin: Contains azide groups instead of chlorine.

Uniqueness

6-Chloro-6-deoxy-gamma-cyclodextrin is unique due to its balance of reactivity and stability. The chlorine atoms provide a good balance between reactivity for further functionalization and stability for practical applications. Its ability to form stable inclusion complexes with a wide range of guest molecules makes it valuable in various fields .

Properties

Molecular Formula

C48H72Cl8O32

Molecular Weight

1444.7 g/mol

IUPAC Name

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(chloromethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol

InChI

InChI=1S/C48H72Cl8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1

InChI Key

MTXQTQXMTUTSMG-HSEONFRVSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CCl)CCl)CCl)CCl)CCl)CCl)CCl)O)O)Cl

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CCl)CCl)CCl)CCl)CCl)CCl)CCl)O)O)Cl

Origin of Product

United States

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